Cas no 342026-17-9 (ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate)
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrazole-4-carboxylicacid, 3-(1-methylethyl)-, ethyl ester
- 2-methylbutyl 1H-pyrazole-4-carboxylate
- ethyl 3-isopropyl-1H-pyrazol-4-carboxylate
- ethyl 3-isopropyl-1H-pyrazole-4-carboxylate
- ETHYL-3-ISOPROPYL PYRAZOLE-4-CARBOXYLATE
- ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate
- AKOS027328078
- ethyl 5-propan-2-yl-1H-pyrazole-4-carboxylate
- AMY35240
- AKOS010486187
- SCHEMBL13005841
- ethyl 3-isopropylpyrazole-4-carboxylate
- 342026-17-9
- CS-0049500
- SB40677
- MFCD07369096
- Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate
- CBQOEYAQFVRTNV-UHFFFAOYSA-N
- P10448
- SCHEMBL4294216
- AS-50510
- DB-086841
-
- MDL: MFCD07369096
- Inchi: 1S/C9H14N2O2/c1-4-13-9(12)7-5-10-11-8(7)6(2)3/h5-6H,4H2,1-3H3,(H,10,11)
- InChI Key: CBQOEYAQFVRTNV-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C=NNC=1C(C)C)=O
Computed Properties
- Exact Mass: 182.10600
- Monoisotopic Mass: 182.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55A^2
- XLogP3: 1.6
Experimental Properties
- Density: 1.101
- Boiling Point: 321.6°Cat760mmHg
- Flash Point: 148.3°C
- Refractive Index: 1.508
- PSA: 54.98000
- LogP: 1.70980
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326306-1g |
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate |
342026-17-9 | 95+% | 1g |
$399 | 2021-08-18 | |
| Chemenu | CM326306-5g |
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate |
342026-17-9 | 95+% | 5g |
$1117 | 2021-08-18 | |
| Chemenu | CM326306-10g |
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate |
342026-17-9 | 95+% | 10g |
$1595 | 2021-08-18 | |
| TRC | E940058-10mg |
Ethyl 3-Isopropylpyrazole-4-carboxylate |
342026-17-9 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E940058-50mg |
Ethyl 3-Isopropylpyrazole-4-carboxylate |
342026-17-9 | 50mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E940058-100mg |
Ethyl 3-Isopropylpyrazole-4-carboxylate |
342026-17-9 | 100mg |
$ 80.00 | 2022-06-05 | ||
| Apollo Scientific | OR924858-250mg |
Ethyl-3-isopropyl pyrazole-4-carboxylate |
342026-17-9 | 95% | 250mg |
£150.00 | 2025-02-21 | |
| Apollo Scientific | OR924858-1g |
Ethyl-3-isopropyl pyrazole-4-carboxylate |
342026-17-9 | 95% | 1g |
£335.00 | 2025-02-21 | |
| abcr | AB458062-1 g |
Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, 95%; . |
342026-17-9 | 95% | 1g |
€235.00 | 2022-03-01 | |
| abcr | AB458062-5 g |
Ethyl-3-isopropyl-1H-pyrazole-4-carboxylate, 95%; . |
342026-17-9 | 95% | 5g |
€641.00 | 2022-03-01 |
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate Suppliers
ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate
Recent Advances in the Study of Ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 342026-17-9): A Comprehensive Research Brief
Ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 342026-17-9) is a pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. This research brief provides an in-depth analysis of the latest findings related to this compound, highlighting its significance in the field of chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and optimization of ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route utilizing microwave-assisted organic synthesis (MAOS), which significantly reduced reaction times and enhanced the overall efficiency of the process. The study reported a yield of 85% under optimized conditions, marking a substantial improvement over traditional methods. Furthermore, the use of green chemistry principles, such as solvent-free reactions and catalytic systems, has been explored to minimize environmental impact.
The pharmacological potential of ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate has been investigated in various contexts, including its role as a precursor for the development of anti-inflammatory and anticancer agents. A groundbreaking study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory processes. Molecular docking studies revealed strong binding affinities, suggesting its potential as a lead compound for COX-2 inhibitors. Additionally, preliminary in vitro assays indicated promising cytotoxic effects against certain cancer cell lines, warranting further investigation.
In the realm of drug discovery, ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate has been explored as a scaffold for the design of novel bioactive molecules. Researchers have employed computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations, to predict and optimize the bioactivity of its derivatives. A recent study highlighted in European Journal of Pharmaceutical Sciences (2023) utilized these approaches to identify structural modifications that enhance pharmacokinetic properties, such as bioavailability and metabolic stability. These findings underscore the compound's versatility and potential for further development.
Despite these advancements, challenges remain in the clinical translation of ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate-based therapeutics. Issues such as solubility, toxicity, and scalability of synthesis need to be addressed to facilitate its transition from bench to bedside. Ongoing research is focused on overcoming these hurdles through innovative formulation strategies and advanced synthetic methodologies. Collaborative efforts between academia and industry are expected to play a pivotal role in accelerating the development of this promising compound.
In conclusion, ethyl 3-(propan-2-yl)-1H-pyrazole-4-carboxylate (CAS: 342026-17-9) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its synthetic accessibility, diverse pharmacological activities, and potential for structural optimization make it a valuable candidate for further exploration. As research continues to unveil its multifaceted applications, this compound is poised to contribute significantly to the development of next-generation therapeutics. Future studies should prioritize translational research to bridge the gap between laboratory findings and clinical applications.
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